molecular formula C11H17Cl2N3O2 B1363616 1-(3-Nitrobenzyl)piperazine dihydrochloride CAS No. 827614-55-1

1-(3-Nitrobenzyl)piperazine dihydrochloride

Cat. No.: B1363616
CAS No.: 827614-55-1
M. Wt: 294.17 g/mol
InChI Key: BGYFKQBZFDFBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitrobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 1-(3-Nitrobenzyl)piperazine dihydrochloride typically involves the reaction of piperazine with 3-nitrobenzyl chloride under controlled conditions. The process can be summarized as follows:

    Reaction Setup: A solution of piperazine is prepared in an appropriate solvent, such as ethanol.

    Addition of Reagent: 3-Nitrobenzyl chloride is added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.

    Formation of Product: The reaction mixture is then cooled, and the product is precipitated out as this compound.

    Purification: The crude product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

1-(3-Nitrobenzyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield piperazine and 3-nitrobenzyl alcohol.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Nitrobenzyl)piperazine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as a reagent in industrial processes

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect signal transduction pathways .

Comparison with Similar Compounds

1-(3-Nitrobenzyl)piperazine dihydrochloride can be compared with other piperazine derivatives, such as:

    1-Benzylpiperazine: A central nervous system stimulant with different pharmacological properties.

    1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.

    1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its psychoactive effects

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and potential biological activities compared to other piperazine derivatives.

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-2-10(8-11)9-13-6-4-12-5-7-13;;/h1-3,8,12H,4-7,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYFKQBZFDFBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)[N+](=O)[O-].Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375055
Record name 1-(3-Nitrobenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-55-1
Record name 1-(3-Nitrobenzyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrobenzyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrobenzyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Nitrobenzyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Nitrobenzyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Nitrobenzyl)piperazine dihydrochloride
Reactant of Route 6
1-(3-Nitrobenzyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.